Product packaging for Cebranopadol-d5(Cat. No.:)

Cebranopadol-d5

Cat. No.: B1160123
M. Wt: 383.51
Attention: For research use only. Not for human or veterinary use.
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Description

Cebranopadol-d5, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₂₂D₅FN₂O and its molecular weight is 383.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₄H₂₂D₅FN₂O

Molecular Weight

383.51

Synonyms

trans-6’-Fluoro-4’,9’-dihydro-N,N-dimethyl-4-phenyl-spiro[cyclohexane-1,1’(3’H)-pyrano[3,4-b]indol]-4-amine;  (1α,4β)-6’-Fluoro-4’,9’-dihydro-N,N-dimethyl-4-phenylspiro[cyclohexane-1,1’(3’H)-pyrano[3,4-b]indol]-4-amine;  GRT 6005

Origin of Product

United States

The Significance of Deuterated Analogs in Pharmacological and Analytical Science

Deuterated compounds, in which one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), have become increasingly vital in both pharmacological and analytical sciences. clearsynth.com This isotopic substitution, while seemingly minor, can have profound effects on a molecule's properties and behavior.

In pharmacology, the primary advantage of deuteration lies in the "kinetic isotope effect." tandfonline.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. scielo.org.mx This increased bond strength can make the molecule more resistant to metabolic breakdown by enzymes, particularly cytochrome P450 (CYP450) enzymes. tandfonline.com By strategically replacing hydrogen atoms at sites of metabolic activity, researchers can potentially improve a drug's pharmacokinetic profile. This can lead to a longer half-life, increased exposure (area under the curve), and potentially a more favorable dosing regimen. tandfonline.com Furthermore, deuteration can sometimes enhance a drug's safety profile by reducing the formation of toxic metabolites. musechem.com

In analytical science, deuterated compounds are indispensable as internal standards for highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Since a deuterated analog is chemically almost identical to the non-deuterated compound, it behaves similarly during sample preparation and analysis. However, its increased mass allows it to be distinguished by the mass spectrometer. This enables precise and accurate quantification of the non-deuterated compound in complex biological matrices such as plasma and tissue. nih.gov

An Overview of Cebranopadol As a Nociceptin/orphanin Fq Peptide Nop and Opioid Receptor Agonist

Cebranopadol (B606582) is a novel, centrally acting analgesic with a unique dual mechanism of action. It is a potent agonist for both the nociceptin/orphanin FQ peptide (NOP) receptor and the classical opioid receptors, particularly the mu-opioid peptide (MOP) receptor. trispharma.commdpi.comjpalliativecare.com This dual agonism is a key feature that distinguishes it from traditional opioid analgesics.

The MOP receptor is the primary target for conventional opioid drugs and is well-known for its potent analgesic effects. jpalliativecare.com However, its activation is also associated with undesirable side effects. jpalliativecare.com The NOP receptor system also plays a crucial role in pain modulation. jpalliativecare.com Activation of the NOP receptor can produce analgesia while potentially counteracting some of the adverse effects associated with MOP receptor activation. mdpi.com

By simultaneously targeting both NOP and MOP receptors, cebranopadol aims to achieve a synergistic effect, providing strong pain relief with an improved safety and tolerability profile compared to traditional opioids. trispharma.com Clinical trials have investigated cebranopadol for various types of moderate-to-severe acute and chronic pain. trispharma.comappliedclinicaltrialsonline.comtrispharma.com

Table 1: Receptor Binding and Functional Activity of Cebranopadol

ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Intrinsic Activity (IA, %)
Human NOP0.913.089 (partial agonist)
Human MOP0.71.2104 (full agonist)
Human KOP2.61767 (partial agonist)
Human DOP18110105 (full agonist)

Source: wikipedia.orgmedchemexpress.com

Rationale for Deuterium Labeling in Cebranopadol D5 Research

Strategies for Deuterium Incorporation in Complex Chemical Entities

The introduction of deuterium into complex organic molecules is a sophisticated process that can be achieved through various methods. researchgate.netrsc.org These strategies are broadly categorized into two main approaches: isotopic exchange reactions and the use of deuterated reagents in de novo synthesis. researchgate.netresearchgate.net

Isotopic Exchange Reactions: This method involves the direct replacement of hydrogen atoms with deuterium on a pre-existing molecular scaffold. researchgate.netnih.gov Hydrogen-deuterium exchange (H/D exchange) is a prominent technique within this category, often catalyzed by metals or acids/bases. rsc.org The efficiency and site-selectivity of H/D exchange are crucial for producing the desired deuterated compound without altering other parts of the molecule. rsc.org

De Novo Synthesis with Deuterated Reagents: This approach builds the molecule from simpler, deuterated starting materials. researchgate.net It offers greater control over the specific positions of deuterium incorporation. Common deuterated reagents include deuterium gas (D2), heavy water (D2O), and deuterated metal hydrides like sodium borodeuteride (NaBD4) and lithium aluminum deuteride (B1239839) (LiAlD4). researchgate.netresearchgate.net The choice of reagent and synthetic route is critical for achieving the desired deuteration pattern in the final product. researchgate.net

Table 1: General Strategies for Deuterium Incorporation

Strategy Description Key Considerations
Hydrogen-Deuterium Exchange Direct replacement of H with D on an existing molecule. rsc.org Catalyst choice, reaction conditions (temperature, solvent), potential for non-specific labeling. rsc.org
Catalytic Reduction Use of D2 gas and a catalyst to reduce double or triple bonds. researchgate.net Catalyst selection, pressure and temperature control.
Reductive Amination Introduction of deuterium via a deuterated reducing agent in the formation of an amine. Choice of deuterated hydride reagent.

| Use of Deuterated Building Blocks | Incorporating smaller, pre-deuterated molecules into a larger synthetic scheme. researchgate.net | Availability of deuterated precursors. |

Targeted Deuteration Approaches for this compound

The synthesis of this compound requires a targeted approach to ensure the incorporation of exactly five deuterium atoms at specific positions within the complex spiroindole structure. mdpi.comresearchgate.net While the exact synthetic route for this compound is not publicly detailed, it is understood to be used as an internal standard in pharmacokinetic studies of Cebranopadol. d-nb.info This implies a synthesis designed for precise labeling rather than large-scale production.

A plausible strategy for synthesizing this compound would likely involve the use of deuterated precursors in a multi-step synthesis. Given the structure of Cebranopadol, which contains a dimethylamino group, a common site for deuteration is the methyl groups. mdpi.com The synthesis could involve a late-stage introduction of a di(trideuteromethyl)amine group.

Precursors and Intermediate Derivatization in this compound Synthesis

The synthesis of Cebranopadol itself is a complex process involving the construction of a spiro[cyclohexane-dihydropyrano[3,4-b]indol]-amine framework. researchgate.netnih.gov A key step in a reported synthesis of the non-deuterated parent compound is an oxa-Pictet-Spengler reaction. researchgate.netacs.org

For the synthesis of this compound, the precursors would need to be selectively deuterated. For instance, to achieve deuteration on the N,N-dimethyl group, a deuterated version of formaldehyde (B43269) (formaldehyde-d2) and a suitable reducing agent could be used in a reductive amination step with the corresponding primary or secondary amine precursor. Alternatively, a deuterated methylating agent, such as iodomethane-d3, could be used to introduce the CD3 groups.

A more efficient method for creating the dimethylamino function of Cebranopadol has been described using zinc, formic acid, and formaldehyde. acs.org To produce this compound, deuterated formaldehyde could potentially be employed in this step.

Analytical Characterization of this compound Isotopic Purity

Ensuring the isotopic purity of this compound is critical for its use as an internal standard. almacgroup.com Several analytical techniques are employed to confirm the number and location of deuterium atoms and to quantify the percentage of the desired deuterated species. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining isotopic enrichment. rsc.orgalmacgroup.com It can distinguish between molecules with very small mass differences, allowing for the accurate measurement of the molecular weight of this compound and confirming the incorporation of five deuterium atoms. almacgroup.com Liquid chromatography coupled with mass spectrometry (LC-MS) is particularly useful for separating the deuterated compound from any non-deuterated or partially deuterated variants before mass analysis. rsc.orgalmacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ²H NMR, is invaluable for determining the specific locations of deuterium atoms within the molecule. rsc.org In ¹H NMR, the absence of signals at specific chemical shifts where protons are expected indicates successful deuteration. ²H NMR directly detects the deuterium nuclei, providing definitive proof of their presence and location.

Table 2: Analytical Techniques for Isotopic Purity

Technique Information Provided
High-Resolution Mass Spectrometry (HR-MS) Accurate mass determination, confirmation of the number of incorporated deuterium atoms, and quantification of isotopic enrichment. rsc.orgalmacgroup.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of the deuterated compound from impurities and other isotopic variants prior to mass analysis. rsc.orgalmacgroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²H, ¹³C) Structural confirmation and precise location of deuterium atoms within the molecule. rsc.org

| Infrared (IR) Spectroscopy | Can detect the presence of C-D bonds, which have a different vibrational frequency than C-H bonds. |

The combination of these analytical methods provides a comprehensive characterization of this compound, ensuring its high isotopic purity and structural integrity for its intended application in scientific research. rsc.org

Quantitative Bioanalytical Applications of this compound

The development of robust bioanalytical methods is essential for characterizing the pharmacokinetic profile of new drug candidates. researchgate.net this compound is integral to these processes for the parent compound, Cebranopadol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Cebranopadol Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like Cebranopadol in biological matrices such as plasma, serum, and urine. nih.govmdpi.com This technique offers high sensitivity and specificity, which is crucial for detecting the low concentrations often encountered in pharmacokinetic studies. nih.govmedchemexpress.comresearchgate.net

The methodology involves several key steps. First, the biological sample is prepared, often using techniques like protein precipitation or liquid-liquid extraction to remove interfering substances. researchgate.netresearchgate.net During this step, a known quantity of this compound is added to the sample. The processed sample is then injected into a liquid chromatography system, where Cebranopadol and this compound are separated from other matrix components. Following separation, the compounds are ionized and detected by a tandem mass spectrometer. The spectrometer is set to monitor specific mass transitions (precursor ion to product ion) for both the analyte (Cebranopadol) and the internal standard (this compound). mdpi.comnih.gov By comparing the peak area ratio of Cebranopadol to that of the known concentration of this compound, an accurate quantification of the drug in the original sample is achieved. researchgate.net

Validated LC-MS/MS methods for Cebranopadol have demonstrated high sensitivity, with lower limits of quantification (LLOQ) reported as low as 0.05 to 0.1 ng/mL in plasma. medchemexpress.comresearchgate.net

Role of this compound as an Internal Standard in Preclinical Bioanalysis

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered best practice in quantitative bioanalysis and is recommended by regulatory authorities. nih.govnih.govnih.gov this compound is an ideal internal standard because it is chemically identical to Cebranopadol and thus exhibits nearly the same behavior during sample extraction, chromatographic separation, and ionization. researchgate.net

However, due to the five deuterium atoms, it has a higher mass, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-eluting, mass-differentiated standard compensates for variations in sample handling and instrument response, correcting for potential analyte loss during sample preparation and for matrix effects that can suppress or enhance the ionization of the target analyte. nih.govnih.gov The use of D5-cebranopadol as an internal standard has been explicitly mentioned in clinical pharmacokinetic studies of the parent compound. d-nb.info This ensures the high accuracy, precision, and robustness of the analytical method, which is critical for reliable pharmacokinetic assessments in preclinical and clinical trials. researchgate.netd-nb.info

Table 1: LC-MS/MS Parameters for Cebranopadol Analysis
CompoundPrecursor Ion (m/z)Product Ion (m/z)Internal StandardBiological MatrixLower Limit of Quantification (LLOQ)Reference
CebranopadolData Not SpecifiedData Not SpecifiedD5-CebranopadolPlasma0.05 ng/mL medchemexpress.com
CebranopadolData Not SpecifiedData Not SpecifiedNot SpecifiedRabbit Plasma0.1 ng/mL researchgate.net

Utility in Tracer Studies and Isotope Dilution Mass Spectrometry

Beyond its role as a simple internal standard, this compound has potential applications in more advanced metabolic research, such as tracer studies and isotope dilution mass spectrometry (IDMS). profil.com

In tracer studies, stable isotope-labeled compounds are administered in vivo to track the metabolic fate of a drug. profil.com By analyzing samples over time, researchers can identify and quantify metabolites, elucidating the pathways by which the drug is processed in the body. The distinct mass of this compound allows it to be differentiated from endogenous compounds and its unlabeled parent drug, making it a valuable tool for such investigations. profil.comnih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantification technique that provides a high degree of accuracy and metrological traceability. mit.edueartharxiv.org In an IDMS experiment, a known amount of the isotopically enriched standard (this compound) is added to a sample containing the native analyte (Cebranopadol). The ratio of the native analyte to the labeled standard is then measured by mass spectrometry. mit.edubioanalysis-zone.com Because this ratio is the primary measurement, IDMS is less susceptible to the variations in instrument response and matrix effects that can affect other methods, making it a powerful tool for reference measurement procedures and for assigning certified values to reference materials. nih.gov

Applications in High-Throughput Screening and Assay Development

In the realm of drug discovery, high-throughput screening (HTS) is used to rapidly test large libraries of chemical compounds to identify "hits" that modulate the activity of a specific biological target. bmglabtech.com Assay development is the foundational process of creating and optimizing these screening tests. msu.edunuvisan.comroutledge.com

While this compound is not directly used to screen compound libraries, it serves as an indispensable reference standard in the development and validation of the assays themselves. For instance, in developing a competitive binding assay for the nociceptin/orphanin FQ peptide (NOP) or opioid receptors, Cebranopadol would be used as a reference compound. nih.govcaymanchem.com this compound would be employed in the associated LC-MS/MS analytical methods to precisely quantify the concentration of the Cebranopadol solutions used to generate standard curves and quality control samples. nuvisan.com This ensures the accuracy and consistency of the assay, validating its performance for HTS. bmglabtech.comeatris.eu The stability and purity of the reference standard are paramount, and using a well-characterized material like this compound, quantified via IDMS, provides the necessary confidence for a robust HTS campaign.

Preclinical Pharmacological Investigations of Cebranopadol Leveraging Deuteration Research

In Vitro Receptor Binding and Functional Agonism Studies

There is no available data in the public domain regarding the in vitro receptor binding profile or functional agonism of Cebranopadol-d5 at nociceptin/orphanin FQ peptide (NOP), mu-opioid peptide (MOP), kappa-opioid peptide (KOP), or delta-opioid peptide (DOP) receptors.

Nociceptin/Orphanin FQ Peptide (NOP) Receptor Interactions

Specific studies detailing the binding affinity (Ki) or functional potency (EC50) of this compound at the NOP receptor have not been published.

Mu-Opioid Peptide (MOP) Receptor Agonism

There is no publicly available information on the agonistic activity of this compound at the MOP receptor.

Kappa-Opioid Peptide (KOP) and Delta-Opioid Peptide (DOP) Receptor Activity

Data on the in vitro activity of this compound at KOP and DOP receptors are not available in the scientific literature.

Off-Target Receptor Profiling in Preclinical Models

No studies have been published that specifically profile the off-target receptor interactions of this compound.

Preclinical Pharmacokinetic Characterization in Animal Models

While this compound is mentioned as an internal standard in pharmacokinetic studies of Cebranopadol (B606582), there are no dedicated preclinical studies that characterize the absorption, distribution, and elimination kinetics of this compound itself in any animal models.

Absorption, Distribution, and Elimination Kinetics in Preclinical Species

There is no available data on the pharmacokinetic parameters (e.g., Cmax, Tmax, half-life, bioavailability) of this compound following administration in any preclinical species.

Preclinical Pharmacological Investigations of this compound: A Review of Available Scientific Literature

Following a comprehensive review of publicly available scientific literature and research databases, it has been determined that there is no specific information regarding the preclinical pharmacological investigations of the chemical compound “this compound.”

The search for data pertaining to the comparative metabolic stability, deuterium (B1214612) kinetic isotope effects, preclinical pharmacodynamic evaluation, and safety pharmacology of this compound yielded no dedicated studies or published results. The provided outline requires a detailed, evidence-based comparison between Cebranopadol and its deuterated analog, this compound. However, the necessary preclinical data for this compound does not appear to be available in the public domain.

The only mention of "D5-cebranopadol" in the reviewed literature is its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. d-nb.info This analytical application is for the purpose of accurately quantifying the non-deuterated parent compound, Cebranopadol, in biological samples such as plasma. The use of a deuterated analog as an internal standard is a common practice in bioanalytical chemistry due to its similar chemical properties and distinct mass, but this application does not provide any information on the pharmacological or metabolic characteristics of the deuterated compound itself as a potential therapeutic agent.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the requested outline, as the foundational research data for the specified subsections concerning this compound is absent from the available scientific record. There are no findings on its metabolic stability in hepatic microsomes, its effects in rodent pain models, its duration of action compared to non-deuterated analogs, or its preclinical safety profile.

Investigations into Preclinical Safety Pharmacology and Tolerability Profiles in Animal Models

Respiratory Function Studies in Preclinical Species

No studies have been published that specifically assess the impact of this compound on respiratory function in any preclinical species. While extensive research has been conducted on the respiratory effects of Cebranopadol, demonstrating a potentially wider therapeutic window compared to traditional opioids, these findings cannot be directly extrapolated to its deuterated form without specific investigation. nih.govmdpi.comnih.gov

Motor Coordination Assessment in Animal Models

Similarly, there is no available data from studies evaluating the effect of this compound on motor coordination in animal models. Preclinical studies on Cebranopadol have shown that it does not significantly impair motor coordination at analgesic doses, a notable advantage over compounds like morphine. nih.govnih.gov However, the pharmacological activity of this compound in this domain has not been reported.

Preclinical Assessment of Physical Dependence Liability

The potential for this compound to induce physical dependence has not been assessed in any preclinical models. The parent compound, Cebranopadol, has been shown to have a reduced liability for physical dependence compared to traditional opioids, an effect attributed to its NOP receptor agonism. wikipedia.orgnih.govmedchemexpress.com Without dedicated studies, the physical dependence profile of this compound remains unknown.

Metabolic Pathway Elucidation and Isotope Tracing Studies with Cebranopadol D5

Identification of Cebranopadol (B606582) Metabolites Using Deuterated Standards

The use of deuterated internal standards is a cornerstone of modern bioanalytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of drugs and their metabolites. lcms.cz In the analysis of Cebranopadol, Cebranopadol-d5 serves as an ideal internal standard. nih.gov Its chemical properties are nearly identical to the unlabeled parent drug, ensuring similar extraction recovery and chromatographic retention times. However, its increased mass, due to the five deuterium (B1214612) atoms, allows for clear differentiation from the native Cebranopadol in a mass spectrometer.

This mass difference is critical for the accurate identification and quantification of metabolites. During drug metabolism studies, biological samples are complex matrices containing the parent drug, a multitude of metabolites, and endogenous compounds. By "spiking" a sample with a known concentration of this compound, researchers can confidently identify peaks corresponding to the parent drug and its metabolites. The deuterated standard provides a stable reference point, enabling the distinction of drug-related compounds from background noise and matrix interferences. nih.gov

The process typically involves comparing the mass spectra of the sample with and without the deuterated standard. The characteristic isotopic pattern of this compound allows for the creation of extracted ion chromatograms that specifically target the deuterated compound and any of its metabolites that retain the deuterium label. This facilitates the identification of novel metabolites by looking for signals that have a mass shift corresponding to common metabolic transformations (e.g., hydroxylation, glucuronidation) relative to the mass of this compound.

Table 1: Theoretical Mass Shifts for Common Metabolic Transformations of this compound

Metabolic ReactionMass Change (Da)Description
Hydroxylation+15.9949Addition of a hydroxyl group (-OH)
N-dealkylationVariesRemoval of an alkyl group from a nitrogen atom
O-dealkylationVariesRemoval of an alkyl group from an oxygen atom
Glucuronidation+176.0321Conjugation with glucuronic acid
Sulfation+79.9568Conjugation with a sulfate (B86663) group

This table is for illustrative purposes and actual observed mass shifts may vary slightly based on the specific atoms involved and the mass accuracy of the instrument.

Elucidation of Metabolic Soft Spots via Deuterium Substitution

The strategic placement of deuterium atoms within a drug molecule can significantly influence its metabolic fate, a phenomenon known as the kinetic isotope effect. juniperpublishers.com Covalent bonds involving deuterium are stronger than those with hydrogen. Consequently, metabolic reactions that involve the cleavage of a carbon-deuterium (C-D) bond can proceed at a slower rate than the corresponding carbon-hydrogen (C-H) bond cleavage. juniperpublishers.com This principle is exploited to identify "metabolic soft spots" – positions on a molecule that are most susceptible to enzymatic attack.

While specific studies detailing the use of this compound for this purpose are not publicly available, the general methodology is well-established. juniperpublishers.com By synthesizing different deuterated versions of Cebranopadol with deuterium atoms at various positions, researchers can compare their metabolic profiles. If deuteration at a specific site leads to a significant decrease in the formation of a particular metabolite, it indicates that this position is a metabolic soft spot. This information is invaluable for medicinal chemists, as it allows for the rational design of new analogs with improved metabolic stability and potentially a longer half-life. For instance, if a particular methyl group is identified as a site of rapid oxidation, replacing the hydrogens on that methyl group with deuterium could slow down this metabolic process.

In Vitro and In Vivo Metabolite Profiling in Preclinical Systems

The characterization of a drug's metabolic profile is a critical step in preclinical development. This involves both in vitro and in vivo studies to identify the major metabolites and the enzymes responsible for their formation. In vitro systems, such as liver microsomes, S9 fractions, and cultured hepatocytes, provide a controlled environment to study metabolic pathways. researchgate.net In vivo studies in animal models offer a more complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME) profile in a whole organism.

In both settings, this compound plays a crucial role as an internal standard for the accurate quantification of Cebranopadol and its metabolites. Clinical studies have been conducted to determine the metabolite profile of Cebranopadol, often using radiolabeled compounds like ¹⁴C-Cebranopadol to trace all drug-related material. nih.gov While ¹⁴C labeling is comprehensive, the use of stable isotope-labeled compounds like this compound in conjunction with high-resolution mass spectrometry offers a powerful alternative for identifying and structurally characterizing metabolites without the need for radioactivity.

Table 2: Common Preclinical Systems for Metabolite Profiling

SystemTypeKey Features
Liver MicrosomesIn VitroContains cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. Used to study Phase I and Phase II metabolism.
S9 FractionIn VitroContains both microsomal and cytosolic enzymes. Provides a broader range of metabolic activities than microsomes.
HepatocytesIn VitroIntact liver cells that contain a full complement of metabolic enzymes and cofactors. Offer a more physiologically relevant model.
Rodent Models (e.g., rats, mice)In VivoAllow for the study of the complete ADME profile, including absorption, distribution, metabolism, and excretion in a living organism. researchgate.net

Role of Isotope Labeling in Understanding Enzyme-Mediated Metabolism

Identifying the specific enzymes responsible for a drug's metabolism, a process known as reaction phenotyping, is essential for predicting potential drug-drug interactions. nih.gov Isotope labeling, including the use of deuterated compounds, can be a valuable tool in these investigations.

While direct studies on this compound for enzyme phenotyping are not detailed in the public domain, the principles are applicable. By incubating Cebranopadol and this compound with a panel of recombinant human cytochrome P450 (CYP) enzymes, researchers can determine which enzymes are capable of metabolizing the drug. The kinetic isotope effect can provide further insights. If a specific CYP enzyme shows a significantly slower rate of metabolism for this compound compared to the unlabeled drug, it strongly suggests that this enzyme is involved in a metabolic pathway that includes the cleavage of a C-H bond at one of the deuterated positions.

Applications of Deuteration in Drug Discovery and Development Research Beyond Cebranopadol D5

General Principles of Deuterated Drug Design for Enhanced Preclinical Profiles

The foundational principle behind the use of deuterium (B1214612) in drug design is the kinetic isotope effect (KIE). wikipedia.orggabarx.com The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. marquette.eduresearchgate.netresearchgate.net This increased stability means that more energy is required to break a C-D bond, which can significantly slow down metabolic reactions where C-H bond cleavage is the rate-limiting step. gabarx.comtandfonline.comresearchgate.net

This seemingly subtle modification can lead to profound improvements in a drug's preclinical profile. nih.gov By strategically placing deuterium at metabolically vulnerable positions, or "soft spots," medicinal chemists can enhance a drug's metabolic stability. nih.gov This can result in a longer half-life, reduced clearance, and increased systemic exposure. gabarx.com Consequently, this may allow for less frequent dosing and a more favorable safety profile due to the decreased formation of potentially toxic metabolites. researchgate.netnih.gov

The concept is an application of bioisosterism, where the substitution of one atom or group for another with similar properties results in a molecule with comparable biological activity but improved characteristics. wikipedia.orgnih.gov Deuterium is an ideal bioisostere for hydrogen as it does not significantly alter the size, shape, or electronic properties of the drug molecule, thereby preserving its interaction with its biological target. wikipedia.orgmarquette.edu

Strategic Use of Deuterium for Improved Pharmacokinetics in Preclinical Candidates

The strategic application of deuteration to enhance the pharmacokinetic (PK) properties of preclinical drug candidates is a key focus in modern drug discovery. wikipedia.org By attenuating metabolic pathways, deuteration can lead to several beneficial PK outcomes.

One of the most common applications is to reduce systemic clearance and increase the biological half-life of a compound. gabarx.com For instance, if a drug is rapidly metabolized by cytochrome P450 (CYP) enzymes through the oxidation of a specific C-H bond, replacing that hydrogen with deuterium can slow this process, leading to sustained plasma concentrations. tandfonline.com This was a guiding principle in the development of deutetrabenazine, the first deuterated drug approved by the FDA, where deuteration of the methoxy (B1213986) groups led to a longer half-life compared to its non-deuterated counterpart, tetrabenazine. researchgate.nettandfonline.com

Deuteration can also be employed to mitigate high first-pass metabolism, which can significantly limit the oral bioavailability of a drug. By protecting the molecule from extensive metabolism in the liver before it reaches systemic circulation, a greater proportion of the administered dose can become active. gabarx.com

Furthermore, deuteration can influence "metabolic shunting," where the alteration of one metabolic pathway leads to an increase in others. gabarx.com This can be strategically used to reduce the formation of undesirable or toxic metabolites. researchgate.net For example, in the case of enzalutamide, deuteration of the N-methyl group was shown to reduce the formation of an active metabolite thought to be associated with an increased risk of seizures. tandfonline.comnih.gov

The following table provides examples of deuterated compounds and the observed improvements in their preclinical pharmacokinetic profiles.

Deuterated CompoundParent CompoundSite of DeuterationPreclinical Pharmacokinetic Improvement
Deutetrabenazine TetrabenazineMethoxy groupsLonger half-life of active metabolites. researchgate.nettandfonline.com
HC-1119 (Deutenzalutamide) EnzalutamideN-methyl groupReduced formation of active metabolite M2, leading to a potentially better safety profile. tandfonline.comnih.gov
Deucravacitinib - (De novo design)N/AAvoided formation of a non-selective metabolite, preserving specificity for its target, TYK2. nih.gov
d3-Vitamin A (ALK-001) Vitamin AC20 positionSlows dimerization and the subsequent production of lipofuscin. tandfonline.com

Deuterated Compounds in Reaction Mechanism Studies within Medicinal Chemistry

Beyond improving drug properties, deuterated compounds are invaluable tools for elucidating reaction mechanisms in medicinal chemistry. wikipedia.org The kinetic isotope effect serves as a powerful probe to determine whether a C-H bond is broken in the rate-determining step of a reaction, including enzyme-catalyzed metabolic transformations. researchgate.net

By comparing the reaction rates of a deuterated and non-deuterated version of a molecule, researchers can gain insight into the transition state of the reaction. researchgate.net A significant KIE (a reaction rate that is slower for the deuterated compound) provides strong evidence that the C-H bond is being cleaved during the slowest step of the reaction. This information is crucial for understanding how a drug is metabolized, which in turn can guide the design of more stable analogues.

Deuterium labeling is also used in tracer studies to follow the metabolic fate of a drug molecule. By incorporating deuterium at specific positions, scientists can use techniques like mass spectrometry to track the molecule and its metabolites within a biological system, providing a clear picture of its absorption, distribution, metabolism, and excretion (ADME) profile. marquette.edu

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Analysis of Drug-Target Interactions

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique that provides insights into protein conformation and dynamics. mdpi.comnih.govthermofisher.com It has become an established tool in drug discovery for characterizing the interaction between a drug and its protein target. nih.govcreative-proteomics.com

The principle of HDX-MS involves exposing a protein to a deuterated buffer (heavy water, D₂O). nist.gov The amide hydrogens on the protein's backbone will exchange with deuterium from the solvent at a rate that depends on their solvent accessibility and involvement in hydrogen bonding. thermofisher.comnist.gov Regions of the protein that are highly structured or involved in binding to a ligand will be protected from exchange, resulting in a slower rate of deuterium incorporation. creative-proteomics.com

By comparing the deuterium uptake of a protein in its free state versus when it is bound to a drug, researchers can identify the specific regions of the protein that are involved in the interaction. mdpi.comcreative-proteomics.com This provides valuable information for:

Epitope Mapping : Identifying the binding site of an antibody on its antigen. mdpi.comcreative-proteomics.com

Allosteric Site Identification : Detecting conformational changes in the protein at sites distant from the drug binding site. mdpi.comnih.gov

Conformational Dynamics : Understanding how a protein's structure changes upon ligand binding, which is critical for its function. mdpi.comnih.gov

HDX-MS is highly complementary to high-resolution structural techniques like X-ray crystallography and NMR, as it provides information on the dynamic nature of proteins in solution. mdpi.com The technique requires relatively small amounts of protein and can be applied to large protein complexes and even membrane proteins. mdpi.comnih.gov

The following table summarizes the key applications of HDX-MS in drug discovery.

ApplicationDescription
Protein-Ligand Binding Identifies the specific regions of a protein that interact with a small molecule drug or another protein. mdpi.comnih.gov
Epitope Mapping Determines the binding site of an antibody on its target antigen, crucial for the development of therapeutic antibodies. mdpi.comcreative-proteomics.com
Conformational Change Analysis Measures changes in protein structure and dynamics upon drug binding, revealing allosteric effects. mdpi.comnih.gov
Biosimilar Comparability Assesses the structural and dynamic similarity between a biosimilar and its innovator reference product. nist.gov

Future Directions and Emerging Research Avenues for Cebranopadol D5 and Deuterated Analogs

Potential for Novel Deuteration Strategies in Spiroindoles

The complex, three-dimensional architecture of spiroindoles, the core scaffold of Cebranopadol (B606582), presents unique challenges and opportunities for deuteration. Traditional methods may lack the required selectivity, but emerging research points toward innovative strategies for site-specific deuterium (B1214612) incorporation.

One promising approach involves the acid-promoted ring-opening of spiroindolines. Research has demonstrated that spiroindolines can undergo a ring-opening reaction when treated with deuterated acids and nucleophiles, such as deuterated methanol, to yield indole-annulated medium-sized lactams with high levels of deuterium incorporation. acs.orgnih.gov This method provides a novel pathway to introduce deuterium into specific positions of the spiro-cyclic system during synthesis. nih.gov

Further advancements could draw from rhodium-catalyzed C-H activation and cyclization techniques, which have been used for the divergent synthesis of related heterocyclic structures. acs.org Adapting these catalytic systems could enable highly regioselective deuteration at positions on the indole (B1671886) ring that are critical for metabolic stability but are otherwise difficult to access. The development of such precise synthetic methodologies is crucial for creating a library of deuterated Cebranopadol analogs, each designed to probe the metabolic liabilities of different parts of the molecule.

Table 1: Comparison of Deuteration Strategies for Spiroindole Scaffolds

Strategy Description Potential Advantages Key References
Acid-Promoted Ring-Opening Utilizes deuterated acids and nucleophiles to open the spiro-ring of a spiroindoline intermediate, incorporating deuterium in the process. acs.orgnih.gov Provides access to deuterated medium-sized lactam structures derived from the spiroindole core. acs.orgnih.gov
Catalytic C-H Activation Employs transition metal catalysts (e.g., Rhodium, Iridium) to selectively replace specific C-H bonds with C-D bonds on the indole or pyrrole (B145914) nucleus. acs.org Allows for high site-selectivity, targeting metabolically vulnerable positions without altering the core structure. acs.org

| Multi-component Reactions | Utilizes 1,3-dipolar cycloaddition reactions with deuterated components to construct the functionalized spirooxindole skeleton from the ground up. mdpi.com | Offers a highly efficient and modular approach to building deuterated analogs with diverse functionalities. | mdpi.com |

Advanced Spectroscopic Applications of Cebranopadol-d5 for Mechanistic Insights

This compound is not only a potential therapeutic agent but also a valuable tool for advanced spectroscopic studies aimed at elucidating drug-receptor interactions. The presence of deuterium atoms provides a unique spectroscopic "handle" that can be exploited by various analytical techniques. acs.org

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, can leverage the distinct vibrational frequency of the C-D bond compared to the C-H bond. researchgate.net This difference allows researchers to monitor the specific deuterated sites on the this compound molecule as it interacts with its target receptors, NOP and MOP. Techniques like Surface-Enhanced Raman Spectroscopy (SERS) can further amplify the signal, enabling the study of these interactions at the single-cell level and providing molecular-level information on drug-target complexes. irdg.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool where deuterium labeling is highly advantageous. researchgate.net By comparing the NMR spectra of Cebranopadol and this compound, researchers can gain detailed structural information about the drug's conformation when bound to its receptor. These spectroscopic methods can provide critical data to validate and refine computational models of receptor binding. researchgate.net

Table 2: Spectroscopic Techniques for Analyzing Deuterated Compounds | Technique | Principle of Application | Insights Gained | Key References | | :--- | :--- | :--- | :--- | | Raman Spectroscopy | Detects the unique vibrational frequency of the C-D bond, which is distinct from the C-H bond. SERS and Resonance Raman (RR) can enhance sensitivity. irdg.org | Allows for selective monitoring of the drug within complex biological systems and provides information on drug-target interactions at the molecular level. irdg.org | | Infrared (IR) Spectroscopy | Measures the absorption of infrared light by molecular vibrations. The C-D stretch appears at a different frequency than the C-H stretch. researchgate.netmdpi.com | Provides a wealth of biochemical information and can detect changes in cellular biochemistry in response to drug application without the need for labels. researchgate.net | | Nuclear Magnetic Resonance (NMR) | Deuterium substitution alters the NMR spectrum, simplifying complex proton signals and enabling specific structural assignments and interaction studies. researchgate.net | Elucidates the three-dimensional structure of the drug-receptor complex and identifies specific points of interaction. | researchgate.net |

Development of Predictive Models Incorporating Deuterium Kinetic Isotope Effects for Preclinical Translation

The successful translation of a deuterated drug from the laboratory to clinical use depends on the ability to accurately predict its behavior in vivo. The deuterium kinetic isotope effect (KIE) can be complex, as its impact on pharmacokinetics is influenced by which metabolic pathways are dominant and whether C-H bond cleavage is the rate-limiting step. nih.govnih.gov Therefore, the development of sophisticated predictive models is a critical area of research.

Physiologically-based pharmacokinetic (PBPK) modeling is a powerful computational method that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug within a virtual system that mimics human or animal physiology. americanpharmaceuticalreview.comtandfonline.com By incorporating the KIE of this compound into PBPK models, researchers can predict how deuteration will affect its plasma concentrations, half-life, and metabolite formation in humans before clinical trials begin. americanpharmaceuticalreview.comnih.gov These models can be built using in vitro data from human liver microsomes and then validated and refined with in vivo data from animal studies. americanpharmaceuticalreview.com

Exploration of this compound as a Research Tool for Understanding NOP and Opioid Receptor System Dynamics in Animal Models

Beyond its therapeutic potential, this compound serves as an invaluable research tool for investigating the nuanced pharmacology of the NOP and opioid receptor systems. Cebranopadol is a potent agonist at both NOP and MOP receptors, and this dual activity is central to its therapeutic effects. nih.govfrontiersin.org

The altered pharmacokinetic profile of this compound, likely characterized by a longer half-life and reduced formation of metabolites due to the KIE, allows for a more sustained and cleaner pharmacological probe. dovepress.comfrontiersin.orgprolynxinc.com When administered to animal models, this compound can induce prolonged and stable activation of NOP and MOP receptors. This enables researchers to study the long-term consequences of co-activation on downstream signaling pathways, receptor desensitization, and tolerance development with greater precision. scholarsresearchlibrary.combiorxiv.org

Furthermore, using a deuterated analog helps to dissect the pharmacological effects of the parent drug from those of its metabolites. In the case of buprenorphine, another opioid, deuteration was shown to resist metabolism to its active metabolite, norbuprenorphine, clarifying the distinct roles of each compound. frontiersin.org Similarly, studies with this compound can provide unambiguous insights into how the parent molecule drives the observed behavioral and physiological effects in animal models of pain or addiction, furthering our understanding of the complex interplay between the NOP and MOP receptor systems. nih.govfrontiersin.org

Table of Mentioned Compounds

Compound Name
Buprenorphine
Cebranopadol
This compound
Deltorphin II
Dynorphin A
Fentanyl
J-113397
Morphine
Naloxone
Nociceptin/orphanin FQ (N/OFQ)
Norbuprenorphine

Q & A

Q. What metrics should be prioritized when analyzing contradictory efficacy data for this compound in inflammatory vs. neuropathic pain models?

  • Methodological Answer : Calculate effect sizes (Cohen’s d) to compare outcomes across models. Use meta-regression to identify covariates (e.g., baseline pain scores, dosing intervals). Report negative results with equivalence testing (TOST procedure) to define clinical irrelevance bounds .

Q. How can researchers enhance the reproducibility of electrophysiological data on this compound’s effects on neuronal excitability?

  • Methodological Answer : Standardize patch-clamp conditions (e.g., 32°C, 5% CO2_2). Include internal controls (e.g., TTX sensitivity checks) and raw data deposition in repositories like Zenodo. Use κ statistics to assess inter-rater reliability in spike frequency analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.